Methyl crotonate
CAS No.: 18707-60-3
Cat. No.: VC21050203
Molecular Formula: C5H8O2
Molecular Weight: 100.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18707-60-3 |
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Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
IUPAC Name | methyl but-2-enoate |
Standard InChI | InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3 |
Standard InChI Key | MCVVUJPXSBQTRZ-UHFFFAOYSA-N |
Isomeric SMILES | C/C=C/C(=O)OC |
SMILES | CC=CC(=O)OC |
Canonical SMILES | CC=CC(=O)OC |
Introduction
Physical and Chemical Properties
Physical Properties
Methyl crotonate exhibits distinctive physical characteristics that influence its handling, storage, and applications. The compound exists as a clear, colorless liquid under standard conditions with a sharp green fruity odor when diluted . Its physical properties make it suitable for various industrial applications while requiring specific safety considerations during handling.
Property | Value |
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Appearance | Clear colorless liquid |
Molecular Formula | C5H8O2 |
Molecular Weight | 100.12 g/mol |
Melting Point | -42°C |
Boiling Point | 118-120°C |
Density | 0.944 g/mL at 25°C |
Flash Point | 40°F (≈4.4°C) |
Water Solubility | Immiscible |
Odor | Sharp green fruity at 1.00% in dipropylene glycol |
LogP | 1.316 (estimated) |
CAS Number | 623-43-8 (trans-isomer) |
These physical properties highlight methyl crotonate's relatively low boiling point, immiscibility with water, and moderate lipophilicity, all of which influence its behavior in chemical reactions and industrial processes .
Chemical Reactivity
The chemical behavior of methyl crotonate is largely determined by two reactive sites: the carbon-carbon double bond and the ester group. These structural features allow it to participate in a variety of reactions:
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The double bond readily undergoes additions with electrophiles, nucleophiles, and radicals.
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The compound can participate in cycloaddition reactions, including Diels-Alder reactions.
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The ester group can undergo typical ester transformations such as hydrolysis, transesterification, and reduction.
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The α,β-unsaturated system can participate in Michael additions and conjugate addition reactions .
These reactivity patterns make methyl crotonate an exceptionally versatile building block in organic synthesis and polymer chemistry.
Synthesis and Production
Industrial Synthesis
The commercial production of methyl crotonate primarily involves the esterification of crotonic acid with methanol. The industrial synthesis process typically follows these steps:
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Reaction of crotonic acid with methanol in the presence of a strong acid catalyst (commonly sulfuric acid)
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Addition of a dehydrating agent like carbon tetrachloride to drive the equilibrium toward product formation
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Heating of the reaction mixture to facilitate esterification
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Recovery of the dehydrating agent after reaction completion
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Purification steps including washing with water and dilute sodium carbonate to remove unreacted acid
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Final purification via vacuum distillation to obtain high-purity methyl crotonate
The reaction can be represented by the following equation:
CH3CH=CHCOOH + CH3OH → CH3CH=CHCOOCH3 + H2O
This synthesis route represents an efficient method for large-scale production, offering high yields and good product purity .
Quality Parameters
Commercial methyl crotonate typically meets the following quality specifications:
Parameter | Specification |
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Appearance | Clear Colorless Liquid |
Assay | Minimum 99.00% |
Moisture | Maximum 0.50% |
Acidity (as Crotonic Acid) | Maximum 0.50% |
These quality parameters ensure the suitability of methyl crotonate for its various industrial applications, particularly in pharmaceuticals and fragrances where high purity is essential .
Applications and Uses
Flavor and Fragrance Industry
Methyl crotonate has established a significant presence in the flavor and fragrance industry due to its pleasant fruity aroma. The compound is utilized as a flavoring agent in food products and as a fragrance component in cosmetics and personal care products. Its natural-like fruity notes make it valuable for creating or enhancing fruit flavors and scents in various consumer products .
Polymer Synthesis
One of the most important industrial applications of methyl crotonate is in polymer chemistry. The compound serves as a monomer in the production of various polymers, contributing to materials with enhanced properties such as:
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Improved flexibility and elasticity
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Enhanced durability in packaging materials
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Superior coating properties for protective applications
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Specialized adhesive characteristics
These polymeric materials find applications in packaging, coatings, adhesives, and specialty materials where specific physical and chemical properties are required .
Pharmaceutical Applications
In the pharmaceutical industry, methyl crotonate serves as a valuable intermediate in the synthesis of drug candidates and active pharmaceutical ingredients. Its reactivity patterns enable the creation of complex molecular structures that form the basis of various therapeutic agents. Specific pharmaceutical applications include:
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Synthesis of pharmaceutical intermediates for various drug classes
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Building block for bioactive compounds
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Precursor in the development of new therapeutic agents
Organic Synthesis
Researchers extensively utilize methyl crotonate in organic synthesis due to its versatile reactivity profile. Key synthetic applications include:
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Michael additions for carbon-carbon bond formation
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Diels-Alder reactions for creating complex cyclic structures
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Vinylogous aldol reactions with enolizable aldehydes
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Building block for constructing more complex molecular architectures
These synthetic applications make methyl crotonate an important tool in both academic research and industrial chemical synthesis.
Reaction Chemistry
Atmospheric Chemistry
Studies on the gas-phase oxidation of methyl crotonate provide valuable insights into its atmospheric behavior and environmental impact. Research has demonstrated that methyl crotonate reacts readily with atmospheric oxidants, particularly hydroxyl radicals (OH) and chlorine atoms (Cl). The rate coefficients for these reactions have been experimentally determined:
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Reaction with OH radicals: k = (4.65 ± 0.65) × 10^-11 cm³ molecule^-1 s^-1
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Reaction with Cl atoms: k = (2.20 ± 0.55) × 10^-10 cm³ molecule^-1 s^-1
These rate constants indicate extremely fast reactions, translating to an atmospheric lifetime of approximately 3 hours for methyl crotonate, with the reaction with OH radicals being the primary removal process in the troposphere .
Ozonolysis and Oxidation Mechanisms
Recent research has investigated the ozone-initiated low-temperature oxidation of methyl crotonate from 420 to 660 K. These studies have revealed a complex reaction network involving:
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Formation of primary ozonides
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Isomerization to keto-hydroperoxides (C5H8O5)
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Production of Criegee intermediates that participate in subsequent reactions
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Molecular growth through cycloaddition reactions
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Production of smaller oxidation products including H2O2, CH3OOH, CH3OH, and HC(O)OH
This research provides critical insights into the oxidative degradation pathways of methyl crotonate under atmospheric and combustion conditions, with potential implications for understanding its environmental impact and developing cleaner combustion technologies .
Theoretical Studies on Reaction Kinetics
Theoretical investigations have explored the potential energy surfaces for reactions of methyl crotonate with hydroxyl radicals, focusing on both H-abstraction and OH-addition pathways. These studies, conducted using advanced computational methods like QCISD(T)/CBS//M062x/6-311++G(d,p) and CBS-QB3, have elucidated:
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The energetics of various reaction pathways
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Isomerization and β-scission reactions of primary radicals
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Temperature and pressure-dependent rate coefficients over ranges of 500 to 1800 K and 0.001 to 100 atm
These theoretical findings complement experimental studies and provide deeper understanding of the fundamental chemistry governing methyl crotonate reactions.
Recent Research Developments
Green Chemistry Applications
Recent research has explored the potential of methyl crotonate in sustainable chemical processes. As a compound that can be derived from renewable resources, it aligns with eco-friendly practices in the chemical industry. Ongoing investigations focus on:
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Biosynthetic routes to methyl crotonate from renewable feedstocks
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Catalytic transformations under environmentally benign conditions
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Integration into sustainable chemical manufacturing processes
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Reduction of environmental impact through green chemistry principles
Advanced Synthetic Applications
Cutting-edge research continues to expand the synthetic utility of methyl crotonate. Recent developments include:
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Use in chemoselective reactions catalyzed by enzymes such as lipase B from Candida Antarctica
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Application in the total synthesis of complex natural products including phytotoxins solanapyrones D and E
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Vinylogous aldol reactions with enolizable aldehydes catalyzed by aluminum tris(2,6-di-2-naphthylphenoxide)
These advanced applications demonstrate the continuing relevance of methyl crotonate in modern synthetic chemistry and highlight its versatility as a building block for complex molecules.
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